molecular formula C9H17NO2 B15286589 N-cyclohexyl-DL-alanine

N-cyclohexyl-DL-alanine

Cat. No.: B15286589
M. Wt: 171.24 g/mol
InChI Key: BVAUMRCGVHUWOZ-UHFFFAOYSA-N
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Description

(S)-2-(Cyclohexylamino)propanoic acid is an organic compound with the molecular formula C9H17NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-(Cyclohexylamino)propanoic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with a suitable precursor, such as an α-halo acid. The reaction typically proceeds under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Another method involves the hydrogenation of aniline in the presence of a cobalt- or nickel-based catalyst to produce cyclohexylamine, which can then be reacted with a suitable α-halo acid to form (S)-2-(Cyclohexylamino)propanoic acid .

Industrial Production Methods

Industrial production of (S)-2-(Cyclohexylamino)propanoic acid often involves large-scale hydrogenation processes using specialized reactors and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Cyclohexylamino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-2-(Cyclohexylamino)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(Cyclohexylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: An organic compound with a similar structure but lacking the carboxylic acid group.

    2-Hydroxy-2-methylpropiophenone: A compound with a similar backbone but different functional groups.

    Cyclohexanepropanoic acid: A compound with a similar cyclohexane ring but different substituents.

Uniqueness

(S)-2-(Cyclohexylamino)propanoic acid is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(cyclohexylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAUMRCGVHUWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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